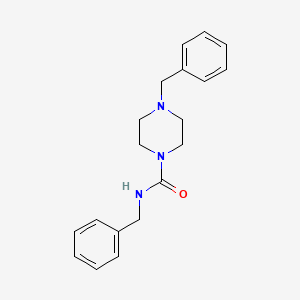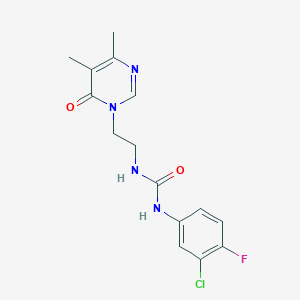
2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives, which have been studied extensively for their pharmacological properties.
Scientific Research Applications
Antinociceptive Activity
Studies on derivatives of pyridazinone, which share structural similarities with the compound , have shown significant antinociceptive activities. For example, certain 3(2H)-pyridazinone derivatives were found to be more potent than aspirin in antinociceptive tests, indicating potential applications in pain management (Doğruer et al., 2000).
Antimicrobial and Antifungal Activities
Compounds related to "2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide" have demonstrated antimicrobial and antifungal efficacy. For instance, novel thieno[2,3-c]pyridazines, starting from a related ethoxycarbonyl compound, showed notable antibacterial activities (Al-Kamali et al., 2014). Additionally, certain propionamide derivatives exhibited significant antibacterial and antifungal activities, suggesting the potential for the development of new antimicrobial agents (Helal et al., 2013).
Antioxidant and Anticancer Activities
Research into novel derivatives of related compounds has highlighted their antioxidant and anticancer properties. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed antioxidant activity higher than that of ascorbic acid and exhibited cytotoxicity against cancer cell lines, indicating potential applications in cancer treatment and prevention (Tumosienė et al., 2020).
Catalytic Applications
The encapsulation of molybdenum(VI) complexes with related ligands in zeolite Y demonstrated efficient catalysis for the oxidation of primary alcohols and hydrocarbons. This suggests potential applications in industrial catalysis and green chemistry (Ghorbanloo & Maleki Alamooti, 2017).
properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-24-15-7-9-16(10-8-15)25-14(2)18(23)19-11-5-13-21-17(22)6-4-12-20-21/h4,6-10,12,14H,3,5,11,13H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYCQFQXCJLVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(C)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

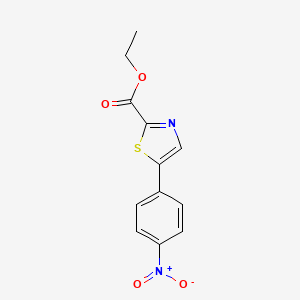

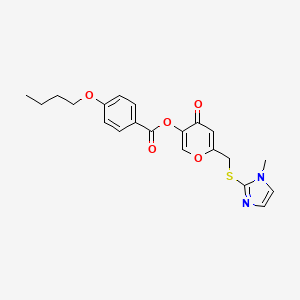
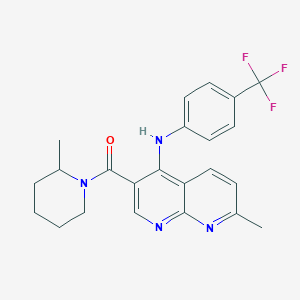
![N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2457864.png)
![N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2457865.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)
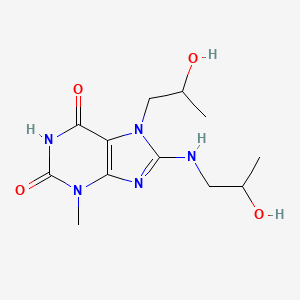
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2457871.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)
